2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate
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Overview
Description
2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a benzyl group, and a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with a benzylamine derivative under specific reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- 2-Methylbenzothiophene
- 2-Bromobenzothiophene
Uniqueness
2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group and the benzyl moiety differentiates it from other thiophene derivatives, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32g/mol |
IUPAC Name |
[2-(methylcarbamoyl)phenyl]methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C14H13NO3S/c1-15-13(16)11-6-3-2-5-10(11)9-18-14(17)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
KIBPWCWKHYVNPQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1COC(=O)C2=CC=CS2 |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1COC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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